![molecular formula C25H23ClN2O2S B2558186 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 919713-42-1](/img/structure/B2558186.png)
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent for certain diseases. In
Scientific Research Applications
Accelerated Release of Ethylene by Cotton
The application of related phenoxy-acetic acid derivatives, like 2,4-dichlorophenoxy-acetic acid, has been studied for its effect on accelerating the release of ethylene in cotton plants. This indicates that compounds with similar phenoxy groups could potentially influence plant growth and development processes (Morgan & Hall, 1964).
Synthesis and Crystal Structure Studies
Research on the synthesis and crystal structure of compounds incorporating elements like the p-tolyl group and dichlorophenoxy-acetic acid derivatives reveal insights into their potential applications in material science or as intermediates in further chemical syntheses. This includes studies on the crystal structure which helps in understanding the compound's interactions at the molecular level (Xue et al., 2008).
Novel Ethyl Compounds as Insect Growth Regulators
Studies on ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate showcase its use as an insect growth regulator. This suggests that related compounds might have potential applications in pest control or agricultural sciences, demonstrating the role these chemicals can play in influencing insect growth and development (Devi & Awasthi, 2022).
Advanced Oxidation Processes
The degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes reveals potential applications in environmental science, particularly in the treatment of agricultural runoff or pesticide contamination. This research underscores the role that related compounds might have in environmental remediation efforts (Yunfu. Sun & J. Pignatello, 1993).
Design-based Synthesis for Anti-inflammatory Applications
Design-based synthesis and analysis of similar indole acetamide derivatives reveal potential for anti-inflammatory drug development. This suggests that closely related compounds could be explored for their pharmaceutical applications, particularly in developing new treatments for inflammation (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-17-6-8-18(9-7-17)24-25(21-4-2-3-5-22(21)28-24)31-15-14-27-23(29)16-30-20-12-10-19(26)11-13-20/h2-13,28H,14-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZCLSUNXQWGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide |
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